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molecular formula C19H22O5 B8558264 Bis(3-ethoxy-4-methoxyphenyl)methanone CAS No. 110049-32-6

Bis(3-ethoxy-4-methoxyphenyl)methanone

Cat. No. B8558264
M. Wt: 330.4 g/mol
InChI Key: RDGPYSMMOAURJB-UHFFFAOYSA-N
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Patent
US07470723B2

Procedure details

To a stirred solution of bis-(3-ethoxy-4-methoxy-phenyl)-methanol (8.80 g, 26.5 mmol) in CH2Cl2 (30 mL) at room temperature was added activated MnO2 powder (11.51 g, 132 mmol) and kept adding 2˜3 equivalents of MnO2 every 3˜5 h until HPLC showed at least 98% conversion occurred. The black suspension was filtered through a Celite pad, concentrated in vacuo to give bis-(3-ethoxy-4-methoxy-phenyl)-methanone as an off-white solid (7.42 g, 85% yield): 1H NMR (CDCl3) δ 1.49 (t, J=7 Hz, 6H, 2CH2CH3), 3.96 (s, 6H, 2OCH3), 6.89-6.92 (m, 2H, Ar), 7.16 (q, J=7 Hz, 4H, 2CH2CH3), 7.35-7.42 (m, 4H, Ar). The product was used in the next step without further purification.
Name
bis-(3-ethoxy-4-methoxy-phenyl)-methanol
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
11.51 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:12]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([O:22][CH2:23][CH3:24])[CH:15]=2)[OH:13])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[CH2:23]([O:22][C:16]1[CH:15]=[C:14]([C:12]([C:6]2[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:4]([O:3][CH2:1][CH3:2])[CH:5]=2)=[O:13])[CH:19]=[CH:18][C:17]=1[O:20][CH3:21])[CH3:24]

Inputs

Step One
Name
bis-(3-ethoxy-4-methoxy-phenyl)-methanol
Quantity
8.8 g
Type
reactant
Smiles
C(C)OC=1C=C(C=CC1OC)C(O)C1=CC(=C(C=C1)OC)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.51 g
Type
catalyst
Smiles
O=[Mn]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The black suspension was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C(=O)C1=CC(=C(C=C1)OC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.42 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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